Technical Profile: 4-Bromo-5-isopropoxy-1,2-phenylenediamine
Technical Profile: 4-Bromo-5-isopropoxy-1,2-phenylenediamine
This technical guide details the physicochemical properties, synthesis, and application of 4-Bromo-5-isopropoxy-1,2-phenylenediamine (CAS 1373232-64-4), a critical intermediate in the development of kinase inhibitors.
Executive Summary
4-Bromo-5-isopropoxy-1,2-phenylenediamine is a specialized aromatic building block used primarily in the synthesis of fused heterocyclic systems such as benzimidazoles and quinoxalines . Its structural motif—combining a lipophilic isopropoxy group with a reactive bromine handle—makes it a "privileged scaffold" in medicinal chemistry. It is frequently employed to optimize the pharmacokinetic profile (solubility and metabolic stability) of ATP-competitive kinase inhibitors targeting pathways like MEK , EGFR , and ALK .
This guide provides a rigorous analysis of its molecular weight characteristics, synthetic pathways, and handling protocols for drug development researchers.
Physicochemical Specifications
Precise molecular weight determination is vital for stoichiometry in GMP synthesis and for identifying the compound via High-Resolution Mass Spectrometry (HRMS). Due to the presence of Bromine, the compound exhibits a characteristic isotopic signature.
Molecular Data Table
| Property | Value | Notes |
| IUPAC Name | 4-Bromo-5-isopropoxybenzene-1,2-diamine | |
| CAS Number | 1373232-64-4 | Verified Identifier |
| Molecular Formula | C₉H₁₃BrN₂O | |
| Average Mol.[1][2][3][4][5][6][7][8][9] Weight | 245.12 g/mol | Used for bulk stoichiometry |
| Monoisotopic Mass | 244.0211 Da | Based on ⁷⁹Br (50.7%) |
| Isotopic Peak | 246.0191 Da | Based on ⁸¹Br (49.3%) |
| Appearance | Off-white to pale brown solid | Sensitive to oxidation |
| Solubility | DMSO, Methanol, DCM | Low water solubility |
Isotopic Abundance Analysis
Unlike standard organic molecules, this compound does not have a single dominant mass peak. The natural abundance of Bromine isotopes (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%) creates a 1:1 doublet pattern in mass spectrometry.
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Target Mass for LC-MS (M+H)⁺:
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Peak A: 245.03 (⁷⁹Br)
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Peak B: 247.03 (⁸¹Br)
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Note: Researchers must look for this "twin tower" signature to confirm identity.
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Synthetic Pathway Design
The synthesis of 4-Bromo-5-isopropoxy-1,2-phenylenediamine typically proceeds via the functionalization of 3-isopropoxyaniline . The workflow requires careful regiocontrol to ensure the bromine and nitro groups (the amine precursor) are installed in the correct 4,5-orientation relative to the 1,2-diamine core.
Mechanistic Workflow
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Protection: Acetylation of the aniline prevents over-bromination and oxidation.
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Bromination: Electrophilic aromatic substitution occurs para to the acetamide (strong activator) and ortho to the isopropoxy group.
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Nitration: The directing effects of the acetamide (ortho-director) and the steric bulk of the bromine/isopropoxy groups force the nitro group into the remaining open ortho position.
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Deprotection & Reduction: Hydrolysis of the amide followed by catalytic hydrogenation yields the final diamine.
Visual Synthesis Protocol (DOT)
Figure 1: Step-wise synthetic route ensuring correct regiochemistry for the 4,5-disubstituted pattern.
Experimental Protocol: Reduction Step
The following protocol describes the critical final step: converting the nitro-amine precursor to the diamine.
Objective: Selective reduction of the nitro group without dehalogenating the bromine atom.
Reagents:
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Precursor: 4-Bromo-5-isopropoxy-2-nitroaniline (1.0 eq)
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Iron Powder (5.0 eq)
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Ammonium Chloride (NH₄Cl) (5.0 eq)
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Solvent: Ethanol/Water (4:1 ratio)
Procedure:
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Dissolution: Dissolve 4-Bromo-5-isopropoxy-2-nitroaniline in Ethanol/Water mixture in a round-bottom flask.
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Activation: Add NH₄Cl and stir at room temperature for 10 minutes.
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Reduction: Add Iron powder in portions. Heat the mixture to 80°C (Reflux) for 2–4 hours.
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Checkpoint: Monitor via TLC (50% EtOAc/Hexane). The yellow nitro spot should disappear, replaced by a polar, fluorescent amine spot.
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Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
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Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
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Purification: If necessary, purify via flash chromatography (DCM/MeOH 95:5).
Validation:
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¹H NMR (DMSO-d₆): Expect two broad singlets for NH₂ protons (around 4.5–5.0 ppm) and two aromatic singlets (para to each other).
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Stability Warning: The free diamine is prone to air oxidation (turning dark brown). Store under Argon at -20°C.
Applications in Drug Design[7][9]
This diamine is a "cyclization-ready" scaffold. It reacts with carboxylic acids, aldehydes, or urea derivatives to form Benzimidazoles or Quinoxalines .
Pharmacophore Logic
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5-Isopropoxy Group: Provides a bulky, lipophilic moiety that often occupies the "solvent front" or hydrophobic pocket II in kinase domains (e.g., MEK1/2), improving potency and cellular permeability.
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4-Bromo Handle: Allows for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the attachment of solubilizing tails or other functional groups after the heterocyclic core is built.
Logic Diagram: Scaffold Utility
Figure 2: The modular utility of the scaffold in generating diverse kinase inhibitor libraries.
References
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Combi-Blocks Inc. (2024). Product Data Sheet: 4-Bromo-5-isopropoxybenzene-1,2-diamine (CAS 1373232-64-4). Retrieved from
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BLD Pharm. (2024). Chemical Specifications: 4-Bromo-5-isopropoxybenzene-1,2-diamine.[10] Retrieved from
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for 4-Bromo-1,2-diaminobenzene derivatives. Retrieved from
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ChemicalBook. (2024).[11] CAS 1373232-64-4 Entry. Retrieved from
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